Cas no 2413875-93-9 (tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate)
tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2413875-93-9
- tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate
- EN300-26666248
- tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate
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- Inchi: 1S/C11H20F3NO4/c1-10(2,3)19-9(17)15(4-6-16)5-7-18-8-11(12,13)14/h16H,4-8H2,1-3H3
- InChI Key: OXALAQRLGHKLLI-UHFFFAOYSA-N
- SMILES: FC(COCCN(C(=O)OC(C)(C)C)CCO)(F)F
Computed Properties
- Exact Mass: 287.13444261g/mol
- Monoisotopic Mass: 287.13444261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 59Ų
tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26666248-0.05g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 0.05g |
$732.0 | 2025-03-20 | |
| Enamine | EN300-26666248-0.1g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 0.1g |
$767.0 | 2025-03-20 | |
| Enamine | EN300-26666248-0.25g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 0.25g |
$801.0 | 2025-03-20 | |
| Enamine | EN300-26666248-0.5g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 0.5g |
$836.0 | 2025-03-20 | |
| Enamine | EN300-26666248-1.0g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 1.0g |
$871.0 | 2025-03-20 | |
| Enamine | EN300-26666248-2.5g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-20 | |
| Enamine | EN300-26666248-5.0g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 5.0g |
$2525.0 | 2025-03-20 | |
| Enamine | EN300-26666248-10.0g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 95.0% | 10.0g |
$3746.0 | 2025-03-20 | |
| Enamine | EN300-26666248-1g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 1g |
$871.0 | 2023-09-12 | ||
| Enamine | EN300-26666248-5g |
tert-butyl N-(2-hydroxyethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]carbamate |
2413875-93-9 | 5g |
$2525.0 | 2023-09-12 |
tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate
Comprehensive Overview of tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate (CAS No. 2413875-93-9)
The compound tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate (CAS No. 2413875-93-9) is a specialized carbamate derivative with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a tert-butyl group and a trifluoroethoxy moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.
One of the key features of tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate is its role as a protecting group in organic synthesis. The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step reactions, ensuring selectivity and stability. The incorporation of a hydroxyethyl and trifluoroethoxy side chain further enhances its versatility, allowing for tailored modifications in complex molecular architectures.
In recent years, the demand for fluorinated compounds like tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate has surged, driven by their unique physicochemical properties. Fluorination often improves metabolic stability, lipophilicity, and bioavailability, making such compounds attractive for drug development. This aligns with current trends in precision medicine and targeted therapy, where researchers seek molecules with optimized pharmacokinetic profiles.
The synthesis of tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate typically involves multi-step organic reactions, including amidation and etherification. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being explored to improve yield and efficiency. These innovations address the growing need for sustainable chemistry practices, a hot topic in both academic and industrial settings.
From an analytical perspective, CAS No. 2413875-93-9 is characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, critical for applications in high-value chemical production. The compound's stability under various conditions is also a subject of ongoing research, particularly for its use in long-term storage and large-scale manufacturing.
The versatility of tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate extends to its potential in bioconjugation and proteomics. Its reactive groups enable covalent attachment to biomolecules, facilitating studies in chemical biology and diagnostic reagent development. This aligns with the rising interest in theranostics, where diagnostic and therapeutic functions are combined.
As the scientific community continues to explore fluorinated building blocks, compounds like tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate are gaining attention for their role in innovative material design. Their applications range from liquid crystals to polymeric materials, highlighting their cross-disciplinary relevance. This broad utility makes them a focal point in research publications and patent filings.
In conclusion, tert-butyl N-(2-hydroxyethyl)-N-2-(2,2,2-trifluoroethoxy)ethylcarbamate (CAS No. 2413875-93-9) represents a cutting-edge compound with multifaceted applications. Its significance in pharmaceutical intermediates, material science, and chemical biology underscores its value in modern research. As advancements in green chemistry and molecular design progress, this compound is poised to play an even greater role in scientific innovation.
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